4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-12-18-8-10-19(11-9-18)16(21)17-15-7-3-5-13-4-1-2-6-14(13)15/h1-7,12H,8-11H2,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWMOIJWPVGVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide typically involves the following steps:
Formation of Naphthalen-1-ylpiperazine: This step involves the reaction of naphthalene with piperazine under specific conditions to form N-naphthalen-1-ylpiperazine.
Formylation: The N-naphthalen-1-ylpiperazine is then subjected to formylation using formylating agents such as formic acid or formyl chloride to introduce the formyl group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 4-carboxy-N-naphthalen-1-ylpiperazine-1-carboxamide
Reduction: 4-hydroxymethyl-N-naphthalen-1-ylpiperazine-1-carboxamide
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide exhibit significant anticancer properties. A study highlighted the effectiveness of Mannich bases in targeting various cancer cell lines, including human breast cancer (MCF-7) and lung carcinoma (SK-LU-1) cells. Compounds derived from piperazine have shown enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
Table 1: Anticancer Activity of Mannich Bases
| Compound | Cell Line Tested | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| This compound | MCF-7 | <2 | |
| Bis-Mannich Base | Jurkat Cells | Higher than mono-Mannich bases | |
| Piperazine Derivative | HepG2 | Moderate potency |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies on related naphthalene-substituted pyrazole derivatives have demonstrated potent inhibitory effects against multi-drug resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and Acinetobacter baumannii . This suggests that the naphthalene structure may enhance the antimicrobial efficacy of the compounds.
Table 2: Antimicrobial Efficacy
| Compound Type | Target Organism | Effectiveness | Reference |
|---|---|---|---|
| Naphthalene Derivative | MRSA | Potent Inhibitor | |
| Pyrazole Derivative | A. baumannii | Significant Activity |
Case Study: Anticancer Screening
In a recent screening study, a series of Mannich bases were synthesized and tested against various cancer cell lines. The results indicated that modifications to the piperazine ring significantly influenced cytotoxicity profiles, with certain derivatives exhibiting superior activity against resistant cancer types .
Research Insights on Structure–Activity Relationships
A comprehensive review on Mannich bases emphasized the importance of structural modifications in enhancing biological activity. It was noted that compounds with specific substituents on the naphthalene ring showed improved interactions with target enzymes, leading to increased potency against cancer cells .
Mechanism of Action
The mechanism of action of 4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in fungal cell wall synthesis, thereby exhibiting antifungal properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below compares 4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide with structurally related piperazine carboxamides and thiocarboxamides:
Key Observations:
- Substituent Bulkiness : The naphthalen-1-yl group in the target compound introduces significant steric bulk compared to smaller aryl groups (e.g., 4-chlorophenyl in ), likely reducing solubility in aqueous media.
- Synthetic Challenges : Lower yields in analogs like 13f (21% ) highlight difficulties in synthesizing naphthalene-containing derivatives, possibly due to steric hindrance during coupling reactions.
Conformational and Crystallographic Insights
- Piperazine Ring Conformation : X-ray studies of N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide confirm a chair conformation for the piperazine ring, with bond lengths and angles consistent with standard piperazine derivatives . This suggests that the target compound’s piperazine ring may adopt a similar conformation.
- Hydrogen Bonding : Crystal packing in simpler analogs (e.g., ) reveals N–H⋯O hydrogen bonds, which stabilize the solid-state structure. The target compound’s formyl group may participate in additional intermolecular interactions.
Pharmacological Implications (Inferred)
While direct pharmacological data for the target compound are unavailable, structural analogs provide clues:
- Enzyme Inhibition : Fluorophenyl and dichlorophenyl derivatives (e.g., ) are often designed as enzyme inhibitors, leveraging aryl groups for hydrophobic binding.
- Receptor Affinity: Naphthalene-containing piperazines (e.g., ) are explored for receptor modulation due to their planar aromatic systems, which may mimic endogenous ligands.
Biological Activity
4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula , featuring a naphthalene ring, a piperazine ring, and a formyl group. The presence of these functional groups contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to modulate enzyme activity, particularly in inhibiting enzymes involved in fungal cell wall synthesis, which suggests antifungal properties.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes in sterol biosynthesis, similar to other piperazine derivatives .
- Oxidative Stress Modulation : It may protect cells from oxidative damage by reducing reactive oxygen species (ROS) levels, thus promoting cell survival .
Antifungal Activity
Research indicates that this compound exhibits antifungal properties by inhibiting enzymes critical for fungal growth. This was demonstrated through in vitro studies showing effective inhibition against various fungal strains.
Antioxidant Activity
The compound has been evaluated for its antioxidant potential. In cellular models, it demonstrated the ability to protect against H2O2-induced oxidative damage, indicating its potential as a therapeutic agent in oxidative stress-related disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antifungal, Antioxidant |
| N-naphthalen-1-ylpiperazine-1-carboxamide | Lacks formyl group | Lower reactivity |
| 4-formyl-N-phenylpiperazine-1-carboxamide | Phenyl instead of naphthalene | Different pharmacological profile |
Study on Antifungal Properties
In a study examining the efficacy of various compounds against Leishmania species, this compound was identified as a potent inhibitor of CYP51, an enzyme crucial for sterol biosynthesis in fungi. This inhibition correlates with reduced fungal proliferation in vitro .
Study on Oxidative Stress
Another investigation focused on the protective effects of the compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results showed that it significantly reduced ROS levels and improved cell viability, suggesting its potential application in neurodegenerative disease treatment .
Q & A
Q. What are the common synthetic routes for 4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide?
- Methodological Answer : Synthesis typically involves sequential functionalization of the piperazine core. For example:
- Step 1 : Formylation of the piperazine nitrogen using formic acid or chloroformate derivatives under reflux conditions.
- Step 2 : Coupling with naphthalen-1-amine via carboxamide bond formation, often using coupling agents like EDCI/HOBt in anhydrous DCM .
- Purification : Recrystallization from solvents like ethyl acetate or chloroform is critical to achieve >95% purity, as evidenced by melting point consistency (e.g., 158–161°C in related piperazine derivatives) .
Q. How is the structural conformation of this compound confirmed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, piperazine derivatives with carboxamide groups exhibit chair conformations in the piperazine ring, confirmed by C–C bond lengths (0.93–0.97 Å) and hydrogen-bonded chains along crystallographic axes . Spectroscopic methods (¹H/¹³C NMR, IR) validate functional groups, such as the formyl peak at ~8.1 ppm in ¹H NMR .
Q. What solvents and reaction conditions optimize yield in nucleophilic substitutions?
- Methodological Answer : Polar aprotic solvents (DMF, DCM) at 0–5°C minimize side reactions. For example, NaBH₄-mediated reductive amination in methanol achieves >90% yield in piperazine derivatives, with strict control of pH (neutral to slightly basic) to prevent decomposition .
Advanced Research Questions
Q. How do substituents on the naphthalene ring influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., electron-withdrawing vs. donating groups). Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like serotonin receptors. For example, fluorinated naphthalene analogs show enhanced metabolic stability due to reduced CYP450 interactions .
Q. What experimental designs resolve contradictions in reported bioactivity data?
- Methodological Answer : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to distinguish direct target effects from off-target cytotoxicity. For instance, discrepancies in antioxidant activity of piperazine-carbothioamides were resolved by comparing DPPH radical scavenging (IC₅₀ = 12 µM) vs. SOD mimic assays .
Q. How to validate hydrogen-bonding networks in the solid state?
Q. What strategies improve solubility without compromising target binding?
Q. How to predict regioselectivity in electrophilic aromatic substitution?
Q. What computational tools model metabolic pathways for toxicity screening?
Q. How to design enantioselective syntheses for chiral piperazine analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
